U 89843A
Overview
Description
U 89843A, also known as 6,7-dimethyl-2,4-dipyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine, is a sedative drug that acts as an agonist at gamma-aminobutyric acid A receptors. It specifically functions as a positive allosteric modulator selective for the alpha 1, alpha 3, and alpha 6 subtypes. This compound has sedative effects in animals without causing ataxia and also exhibits antioxidant and potential neuroprotective properties .
Preparation Methods
The synthesis of U 89843A involves the preparation of novel 2,4-diaminopyrrolo[2,3-d]pyrimidines. The synthetic route includes the reaction of appropriate pyrrolopyrimidine derivatives with pyrrolidine under specific conditions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
U 89843A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the pyrrolidinyl groups, leading to different substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
U 89843A has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of allosteric modulation on gamma-aminobutyric acid A receptors.
Biology: Investigated for its neuroprotective and antioxidant properties, making it a potential candidate for studying neurodegenerative diseases.
Medicine: Explored for its sedative effects without causing ataxia, which could be beneficial in developing safer sedative drugs.
Industry: Utilized in the development of new pharmaceuticals targeting gamma-aminobutyric acid A receptors
Mechanism of Action
U 89843A exerts its effects by acting as a positive allosteric modulator of gamma-aminobutyric acid A receptors. It enhances gamma-aminobutyric acid-induced chloride currents in the alpha 1 beta 2 gamma 2, alpha 3 beta 2 gamma 2, and alpha 6 beta 2 gamma 2 subtypes. This modulation leads to increased inhibitory neurotransmission, resulting in sedative effects. The compound also acts as an antioxidant, potentially protecting neurons from oxidative stress .
Comparison with Similar Compounds
U 89843A is unique in its selective modulation of specific subtypes of gamma-aminobutyric acid A receptors. Similar compounds include:
Diazepam: A well-known benzodiazepine that acts as a positive allosteric modulator of gamma-aminobutyric acid A receptors but lacks the selectivity for specific subtypes.
Zolpidem: A sedative that selectively targets the alpha 1 subtype of gamma-aminobutyric acid A receptors but does not have the same antioxidant properties as this compound.
Etomidate: An anesthetic agent that modulates gamma-aminobutyric acid A receptors but is not selective for the alpha 1, alpha 3, and alpha 6 subtypes
This compound’s unique selectivity and additional antioxidant properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBXPNQWKUSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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